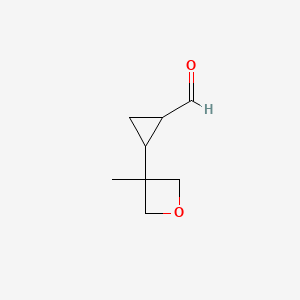

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde

Description

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-(3-methyloxetan-3-yl)cyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H12O2/c1-8(4-10-5-8)7-2-6(7)3-9/h3,6-7H,2,4-5H2,1H3 |

InChI Key |

POIDLTJUMBQABJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)C2CC2C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde typically involves multiple steps, including the formation of the oxetane ring and the cyclopropane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods are not widely documented, but laboratory-scale synthesis often involves the use of specialized reagents and catalysts to achieve the desired product.

Chemical Reactions Analysis

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes due to its reactivity and stability.

Mechanism of Action

The mechanism by which 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde exerts its effects is largely dependent on its chemical reactivity. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways . The cyclopropane ring adds to the compound’s stability and reactivity, making it a versatile molecule in chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde with structurally or functionally related compounds identified in the provided evidence and general chemical literature.

Structural Analogues from Evidence

2.1.1 Prallethrin ()

- Structure : 2-Methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-yl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate.

- Key Differences :

- Prallethrin contains a cyclopropanecarboxylate ester linked to a cyclopentenyl group, whereas the target compound features a cyclopropane-aldehyde-oxetane system.

- The ester group in prallethrin enhances stability and hydrophobicity, making it suitable as a pyrethroid insecticide . In contrast, the aldehyde group in the target compound offers reactivity for further derivatization.

- Applications : Prallethrin is a commercial pesticide, while the target compound’s applications remain speculative without direct evidence.

2.1.2 2-(Isopropylamino)-2-(3-Methoxyphenyl)cyclohexan-1-one ()

- Structure: Cyclohexanone core with 3-methoxyphenyl and isopropylamino substituents.

- Key Differences: The cyclohexanone ring (six-membered) contrasts with the strained cyclopropane (three-membered) in the target compound.

General Structural Analogues

2.2.1 Cyclopropane Carbaldehydes

- Example : Cyclopropane-1-carbaldehyde.

- Comparison: The absence of the oxetane substituent simplifies the structure but reduces steric and electronic complexity. Cyclopropane carbaldehydes are known for [2+1] cycloaddition reactions, but the oxetane in the target compound could modulate reactivity or stability.

2.2.2 Oxetane-Containing Compounds

- Example : 3-Methyloxetane.

- Comparison :

- Isolated oxetanes are less strained than cyclopropanes but still moderately reactive. The fusion of oxetane to cyclopropane in the target compound creates unique steric and electronic effects.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties (Hypothetical)

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Reactivity Highlights |

|---|---|---|---|

| 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde | 154.19 | 0.8 | Aldehyde oxidation, nucleophilic additions |

| Prallethrin | 357.45 | 4.2 | Ester hydrolysis, UV degradation |

| 3-Methyloxetane | 72.11 | 0.3 | Ring-opening polymerization |

Research Findings and Limitations

- Synthesis and Characterization: No direct evidence for the synthesis or crystallographic data of the target compound is provided.

- Reactivity Insights : The aldehyde group likely undergoes reactions typical of aldehydes (e.g., condensation, oxidation), while the oxetane may participate in ring-opening reactions under acidic or nucleophilic conditions.

- Evidence Gaps : The provided evidence lacks direct data on the target compound. Comparisons are inferred from structural analogues in and , limiting authoritative conclusions.

Biological Activity

2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, including the oxetane and cyclopropane moieties. Understanding its biological activity is crucial for potential applications in pharmaceuticals and chemical biology.

Chemical Structure

The compound features a cyclopropane ring attached to an aldehyde functional group and an oxetane ring, which may influence its reactivity and biological interactions. The structural formula can be represented as:

Biological Activity Overview

Research on the biological activity of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde is limited; however, initial studies suggest potential interactions with various biological targets.

Reactivity Studies

Initial interaction studies indicate that this compound can react with several nucleophiles and electrophiles, which may lead to the formation of biologically relevant derivatives. The reactivity profile suggests potential applications in drug design and synthesis of complex molecules.

Case Studies

While specific case studies on 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde are scarce, related compounds have been investigated for their biological properties:

- Azetidine Derivatives : Research into azetidine and oxetane derivatives has shown that modifications in these structural motifs can lead to enhanced biological activities, such as antimicrobial and anticancer properties. Similar strategies could be applied to derivatives of 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde to explore its pharmacological potential .

- Synthesis of Functionalized Compounds : A study demonstrated efficient synthetic routes for creating functionalized amino acid derivatives containing oxetane rings, which exhibited significant biological activity. This highlights the importance of structural diversity in enhancing bioactivity .

Data Table: Summary of Biological Activities of Related Compounds

Mechanistic Insights

The mechanism of action for compounds similar to 2-(3-Methyloxetan-3-yl)cyclopropane-1-carbaldehyde often involves the formation of covalent bonds with biological macromolecules, which can alter their function. The presence of the aldehyde group may facilitate such interactions, leading to potential enzyme inhibition or receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.